methyl 2-methyl-1H-imidazole-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-methyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRAPIAKXDXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540622 | |
| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97602-72-7 | |
| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 Methyl 1h Imidazole 5 Carboxylate and Its Derivatives
Classical and Contemporary Synthetic Routes to the Imidazole (B134444) Core
The formation of the imidazole ring is a fundamental step in the synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate. Both classical and modern methods are employed to construct this heterocyclic system.
The Radziszewski reaction, a classic multi-component reaction, is a cornerstone for the synthesis of imidazoles. wikipedia.org It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgnih.gov For the synthesis of a 2-methylimidazole (B133640) core, the reactants would be a dicarbonyl compound like glyoxal (B1671930), an aldehyde such as acetaldehyde, and ammonia. nih.govcore.ac.uk The reaction is typically performed in water or a water-alcohol mixture at temperatures ranging from 50 to 100 °C. nih.gov
The mechanism of the Radziszewski reaction is thought to occur in stages. Initially, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This diimine then reacts with the aldehyde to form the imidazole ring. wikipedia.org However, the precise mechanism is still a subject of study. wikipedia.orgcore.ac.uk
Modern adaptations of this reaction have been developed to improve yields and expand its applicability. These can include the use of microwave irradiation and solvent-free conditions, which can lead to good yields in a shorter reaction time. stackexchange.com One modification involves replacing one equivalent of ammonia with a primary amine to produce N-substituted imidazoles. wikipedia.org
Table 1: Components in the Radziszewski Reaction for 2-Methylimidazole Synthesis
| Role | Reactant |
| 1,2-Dicarbonyl Compound | Glyoxal nih.govcore.ac.uk |
| Aldehyde | Acetaldehyde nih.govcore.ac.uk |
| Ammonia Source | Ammonia nih.govcore.ac.uk |
Various cyclization strategies are employed to specifically form the imidazole-5-carboxylate ring system. One approach involves the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite, followed by hydrolysis to yield a benzimidazole-5-carboxylic acid derivative. medcraveonline.com
Another method involves the reaction of an amidoxime (B1450833) with an enone in the presence of an iron catalyst and iodine at elevated temperatures to afford the imidazole. rsc.org Furthermore, a copper-catalyzed decarboxylative coupling of carboxylic acids, imidamides, and nitroalkanes can lead to the formation of substituted imidazoles. rsc.org
A different strategy for constructing the imidazole ring involves the reaction of ethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) in a multi-step synthesis. jocpr.com This can lead to the formation of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, which can be further modified. jocpr.com
Esterification Techniques for Methyl Ester Formation
The introduction of the methyl ester group is a crucial step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding carboxylic acid.
A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid (1H-imidazole-4-carboxylic acid) with methanol (B129727) in the presence of an acid catalyst. nbinno.comcommonorganicchemistry.com This method is well-suited for simple alcohols like methanol which can be used in large excess. commonorganicchemistry.com
Other reagents can also be employed for esterification. For instance, methyl imidazole carbamate (B1207046) (MImC) is a chemoselective reagent for the esterification of carboxylic acids, offering a safer alternative to diazomethane. enamine.net The reaction with MImC proceeds well in polar solvents like acetonitrile (B52724) or ethyl acetate (B1210297) at elevated temperatures, providing high yields. enamine.net Another approach involves the use of thionyl chloride and methanol, where thionyl chloride reacts with methanol to generate anhydrous HCl, which then catalyzes the esterification. commonorganicchemistry.com Alkylation of the carboxylic acid with iodomethane (B122720) is another possibility for forming the methyl ester. commonorganicchemistry.com
Table 2: Common Esterification Methods
| Method | Reagents | Key Features |
| Fischer Esterification | Carboxylic Acid, Methanol, Acid Catalyst nbinno.comcommonorganicchemistry.com | Suitable for simple alcohols, often used as solvent. commonorganicchemistry.com |
| Methyl Imidazole Carbamate (MImC) | Carboxylic Acid, MImC enamine.net | Chemoselective, high yields, safer than diazomethane. enamine.net |
| Thionyl Chloride/Methanol | Carboxylic Acid, SOCl₂, Methanol commonorganicchemistry.com | In-situ generation of HCl catalyst. commonorganicchemistry.com |
| Alkylation | Carboxylic Acid, Iodomethane (MeI) commonorganicchemistry.com | Direct alkylation of the carboxylate. commonorganicchemistry.com |
Regioselective Functionalization and Derivatization Strategies
Once the this compound core is synthesized, it can be further modified through various regioselective functionalization reactions to produce a range of derivatives.
The nitrogen atoms of the imidazole ring are common sites for functionalization. N-alkylation can be achieved by reacting the imidazole derivative with an alkyl halide. For instance, the N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4-bromomethyl-2,2'-biphenyltetrazole is a key step in the synthesis of Olmesartan (B1677269). jocpr.com Similarly, N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) yields a mixture of N-alkylated isomers. nih.gov Metal-free N-allylation of imidazoles can also be achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org
N-acylation of imidazoles can be more challenging due to the acidic nature of the imino group, which can lead to ring-splitting with some acylating agents. google.com However, successful N-acylation can be achieved under specific conditions. For example, reacting imidazoles with ketenes in a non-reactive solvent can produce 1-acyl imidazoles. google.com The acetylation of methyl 5-amino-1H- core.ac.ukresearchgate.netgoogle.comtriazole-3-carboxylate with acetic anhydride (B1165640) at room temperature proceeds regioselectively to give the 1-acetyl derivative. nih.gov
The imidazole ring itself can undergo substitution reactions, although the conditions must be carefully controlled to achieve the desired regioselectivity. Halogenation, such as bromination, can be performed on the imidazole ring. For example, 2-methyl-5-nitro-1H-imidazole can undergo sequential bromination and methylation. researchgate.net The halogenation of aromatic systems like benzene (B151609) and methylbenzene typically requires a catalyst such as iron or aluminum chloride for substitution on the ring. libretexts.org
Nitration is another important functionalization reaction. The nitro group is essential for the biological activity of many nitroimidazole compounds. jocpr.com For instance, 2-methyl-5-nitroimidazole (B138375) is a known compound. pharmaffiliates.comnih.gov The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid highlights the presence of a nitro group at the 5-position of the imidazole ring. sigmaaldrich.com
Introduction of Various Substituents (e.g., Alkyl, Aryl, Hydroxyalkyl)
The functionalization of the this compound core structure is crucial for developing a diverse range of derivatives with potential applications. Various synthetic strategies have been developed to introduce alkyl, aryl, and hydroxyalkyl substituents at different positions of the imidazole ring.
One common approach involves the alkylation of precursor molecules. For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl (B1604629) halides in the presence of potassium carbonate in DMF has been shown to selectively yield O-alkoxy derivatives. researchgate.netresearchgate.net This method allows for the introduction of various substituted benzyl groups onto the imidazole nitrogen. researchgate.netresearchgate.net The reaction is typically carried out at room temperature and provides good yields, ranging from 67% to 95%. researchgate.net
Another strategy focuses on modifying existing functional groups. For example, the isopropyl alcoholic functional group in secnidazole, a 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, can be substituted to create ester derivatives. jocpr.comresearchgate.net This involves reacting the hydroxyl group with various acid chlorides, such as p-nitrobenzoyl chloride or stearoyl chloride, in the presence of pyridine. jocpr.com This method demonstrates the introduction of acyl groups, which can contain alkyl or aryl moieties, via the hydroxyalkyl substituent.
The introduction of a hydroxyalkyl group itself is a key transformation. A notable example is the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate for the synthesis of olmesartan medoxomil. google.com This is achieved through the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide. google.com
Furthermore, more complex substituents can be introduced through multi-step synthesis. For example, starting from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, a series of reactions including treatment with carbon disulfide and potassium hydroxide, followed by reaction with phenacyl bromide, can lead to the formation of a complex derivative featuring a 1,3,4-oxadiazole (B1194373) ring attached to the imidazole core. mdpi.com
The table below summarizes selected examples of substituent introduction on imidazole carboxylate derivatives.
| Starting Material | Reagents | Substituent Introduced | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | 2-Methylbenzyl bromide, K2CO3, DMF | 2-Methylbenzyl (Arylalkyl) | Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | 67% | researchgate.netresearchgate.net |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | 2-Fluorobenzyl chloride, K2CO3, DMF | 2-Fluorobenzyl (Arylalkyl) | Ethyl 1-(2-fluorobenzyloxy)-4-methyl-2-phenyl-1H-imidazole-5-carboxylate | 70% | researchgate.net |
| 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole) | p-Nitrobenzoyl chloride, Pyridine | p-Nitrobenzoyl (Aryl) | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-nitrobenzoate | Not specified | jocpr.com |
| Diethyl 2-propyl-imidazole-4,5-dicarboxylate | Methylmagnesium bromide | 1-Hydroxy-1-methylethyl (Hydroxyalkyl) | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | Not specified | google.com |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign catalysts, solvents, and reaction conditions.
One notable green chemistry approach is the use of heterogeneous catalysts that can be easily recovered and reused. For example, a hybrid nanocatalyst composed of magnetic iron oxide (Fe3O4) and copper(I) oxide (Cu2O) nanoparticles supported on guarana, a natural basis, has been effectively used for the multicomponent synthesis of imidazole derivatives. researchgate.net This system is efficient and eco-friendly. researchgate.net
Biocatalysts and natural products are also gaining prominence as green catalysts. Lemon juice, which is inexpensive, biodegradable, and non-toxic, has been successfully used as a biocatalyst in the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This method involves a three-component condensation reaction and offers advantages such as short reaction times and high yields. researchgate.net
Solvent-free reaction conditions represent another significant green chemistry strategy. The synthesis of imidazole derivatives has been achieved through efficient one-pot methods under solvent-free conditions, which reduces waste and simplifies purification processes. asianpubs.org Additionally, the use of renewable solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), which can be derived from biomass, offers a greener alternative to traditional organic solvents. rsc.org A one-pot, metal- and acid-free synthesis of 2,4,5-trisubstituted imidazoles has been reported utilizing such renewable solvents. rsc.org
The table below highlights some green chemistry approaches for the synthesis of imidazole derivatives.
| Green Approach | Catalyst/Solvent | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Fe3O4 and Cu2O nanoparticles on guarana | Multicomponent synthesis | Efficient, eco-friendly, reusable catalyst | researchgate.net |
| Biocatalysis | Lemon juice | One-pot three-component condensation | Inexpensive, biodegradable, non-toxic catalyst, short reaction time | researchgate.net |
| Solvent-Free Synthesis | None | One-pot reaction | High efficiency, easy separation, reduced waste | asianpubs.org |
| Renewable Solvents | Ethanol, DMSO | One-pot synthesis | Metal- and acid-free, use of solvents from renewable resources | rsc.org |
Scale-up Considerations and Industrial Synthesis Challenges
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. Key considerations include process optimization, cost-effectiveness, purity, and safety.
Purity is a critical factor, especially for derivatives intended for pharmaceutical use. For instance, the production of high-purity ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is essential for the synthesis of the antihypertensive drug olmesartan medoxomil. google.com The presence of impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, developing processes that yield high-purity intermediates is a significant industrial goal. google.com This often requires additional purification steps, which can increase production costs and complexity.
Furthermore, intellectual property, in the form of patents, is a significant aspect of the industrial landscape for these compounds. Patents covering the synthesis of 1H-imidazole-5-carboxylic acid derivatives dictate the commercial viability of certain synthetic routes. google.com
Advanced Reactivity and Mechanistic Investigations of Methyl 2 Methyl 1h Imidazole 5 Carboxylate
Exploration of Electrophilic and Nucleophilic Reactions of the Imidazole (B134444) Ring
Conversely, the imidazole ring can also participate in nucleophilic reactions. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic centers. This is particularly evident in alkylation reactions and in its role as a nucleophilic catalyst. A notable example of nucleophilic reactivity on a related scaffold is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been studied on 5-nitroimidazole systems. researchgate.net This reaction allows for the introduction of substituents at positions activated for nucleophilic attack. researchgate.net
Furthermore, the nucleophilicity of the imidazole nitrogen is foundational to its role in organocatalysis, such as in the ring-opening of epoxides. A computational study on 2-methylimidazole-catalyzed epoxide ring-opening demonstrated that the reaction initiates via the nucleophilic attack of a ring nitrogen atom on the epoxide. researchgate.net
Catalytic Transformations Involving Methyl 2-methyl-1H-imidazole-5-carboxylate
The catalytic applications of this compound and its derivatives are extensive, spanning both metal-catalyzed and organocatalytic processes.
In the realm of metal-catalyzed reactions, imidazoles are highly valued as N-donor ligands that can stabilize metal centers and facilitate catalytic cycles. researchgate.net this compound can serve as a ligand in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.net In these systems, the imidazole nitrogen coordinates to the palladium catalyst, influencing its activity and stability. researchgate.net
While the compound itself is more commonly used as a ligand, its halogenated derivatives are viable substrates for cross-coupling. For example, a bromo- or iodo-substituted derivative of this compound could readily participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids, a common strategy for elaborating heterocyclic cores. dntb.gov.ua
| Reaction Name | Proposed Substrate | Coupling Partner | Catalyst/Ligand System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-methyl 2-methyl-1H-imidazole-5-carboxylate | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 4-Aryl-substituted imidazole |
| Heck | 4-Iodo-methyl 2-methyl-1H-imidazole-5-carboxylate | Alkene | PdCl₂ | 4-Vinyl-substituted imidazole |
| Sonogashira | 4-Bromo-methyl 2-methyl-1H-imidazole-5-carboxylate | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynyl-substituted imidazole |
| Buchwald-Hartwig | 4-Bromo-methyl 2-methyl-1H-imidazole-5-carboxylate | Amine | Pd₂(dba)₃ / BINAP | 4-Amino-substituted imidazole |
The nucleophilic character of the imidazole nitrogen atom enables its derivatives to function as potent organocatalysts. The 2-methylimidazole (B133640) core, present in the title compound, has been shown to catalyze reactions like the ring-opening of epoxides by phenols. researchgate.net In this mechanism, the imidazole nitrogen attacks the epoxide, facilitating the subsequent ring-opening by the phenol. researchgate.net
Moreover, imidazoles are crucial precursors to N-Heterocyclic Carbenes (NHCs), a dominant class of organocatalysts. The deprotonation of an imidazolium (B1220033) salt, which can be formed from this compound, generates a highly nucleophilic carbene. These NHCs are used in a vast range of transformations. Computational studies have detailed the mechanism of forming NHC-CO₂ adducts, which are stable precursors to free NHCs, from imidazoles. acs.org
Reaction Kinetics and Thermodynamic Studies
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanisms. While experimental data for the title compound is limited, studies on its core structure, 2-methylimidazole, provide valuable insights. Thermodynamic properties such as the enthalpy of formation and heat capacity for 2-methylimidazole have been determined. chemeo.comnist.gov
Kinetic data often comes from computational studies that calculate activation energies for proposed reaction pathways. For instance, the activation free energy for the rate-determining step of the 2-methylimidazole-catalyzed phenol-epoxide ring-opening reaction was calculated to be 27.4 kcal/mol. researchgate.net Similarly, the formation of an N-heterocyclic carbene from imidazole and dimethyl carbonate (DMC) was found to have a rate-determining energy barrier of approximately 35 kcal/mol. acs.org These computational values provide quantitative measures of reaction feasibility and rate.
| Reaction/Process | Parameter | Value | Method | Reference |
|---|---|---|---|---|
| Epoxide Ring-Opening (2-methylimidazole catalyzed) | Activation Free Energy (ΔG‡) | 27.4 kcal/mol | DFT Calculation | researchgate.net |
| NHC Formation (from Imidazole + DMC) | Activation Energy Barrier | ~35 kcal/mol | DFT Calculation | acs.org |
| 2-Methylimidazole | Proton Affinity (PAff) | 963.40 kJ/mol | Experimental (NIST) | chemeo.com |
| 2-Methylimidazole | Gas Basicity (BasG) | 929.60 kJ/mol | Experimental (NIST) | chemeo.com |
Stereochemical Aspects and Chiral Synthesis
The imidazole scaffold is a valuable component in the design of chiral molecules for asymmetric synthesis and molecular recognition. Chiral derivatives based on the imidazole core of this compound can be synthesized through several strategies. One approach involves attaching a chiral auxiliary to the imidazole nitrogen. For example, chiral imidazolium ionic liquids have been prepared using naturally derived chiral molecules like menthol. researchgate.net
A second strategy involves incorporating the imidazole ring into larger, chiral supramolecular structures. Novel chiral imidazole cyclophane receptors have been synthesized from histidine derivatives, and these macrocycles have demonstrated the ability to enantioselectively recognize amino acid derivatives. rsc.org
A more advanced method involves the creation of axial chirality. A cation-directed catalytic enantioselective desymmetrization has been developed to provide access to axially chiral 2-aryl imidazoles with high enantioselectivity. nih.gov This method relies on the differentiation of the two enantiotopic nitrogen atoms of the imidazole ring by a chiral catalyst. nih.gov
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of imidazole derivatives. rsc.org These theoretical studies provide detailed pictures of transition states, intermediates, and reaction energy profiles that are often difficult to probe experimentally.
For instance, DFT calculations were instrumental in mapping the multi-step pathway of the 2-methylimidazole-catalyzed epoxide ring-opening. researchgate.net The study identified the key transition states and confirmed that the reaction proceeds through nucleophilic attack by the imidazole nitrogen. Similarly, the mechanism of N-Heterocyclic Carbene (NHC) formation from imidazole and dimethyl carbonate was investigated computationally, revealing a three-step pathway involving methyl transfer, proton transfer, and nucleophilic attack of the resulting carbene on CO₂. acs.org These studies not only support experimental observations but also provide predictive power for designing new catalysts and reactions. dntb.gov.ua The calculated activation energies from these studies offer quantitative insights into reaction kinetics. researchgate.netacs.org
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties like geometry, vibrational frequencies, and reaction energetics. nih.govacs.org For this compound, DFT studies would typically be employed to understand its fundamental electronic characteristics and predict its reactivity.
A typical DFT investigation would begin with geometry optimization to find the lowest energy conformation of the molecule. Following this, a variety of properties can be calculated. For instance, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netdntb.gov.ua
Natural Bond Orbital (NBO) analysis could also be performed to understand charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov Furthermore, DFT can simulate vibrational spectra (like IR and Raman), which can be compared with experimental data to confirm the calculated structure. researchgate.netacs.org
Illustrative DFT Data for this compound
The following tables represent the type of data that would be generated from DFT calculations on this molecule, based on findings for similar imidazole derivatives. nih.govdntb.gov.uaresearchgate.net
Table 1: Calculated Electronic Properties (Illustrative)
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Measures the molecule's overall polarity. |
Table 2: Selected Optimized Geometric Parameters (Illustrative)
| Bond/Angle | Optimized Value (Illustrative) |
| C=O Bond Length | 1.22 Å |
| N-C (imidazole ring) Bond Length | 1.38 Å |
| C-N-C (imidazole ring) Angle | 108.5° |
| O-C-C (ester) Angle | 125.0° |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com These simulations provide a detailed view of the dynamic behavior of a system, which is crucial for understanding processes like conformational changes, solvation, and intermolecular interactions. acs.org For this compound, MD simulations could be used to explore its behavior in different environments, such as in an aqueous solution or interacting with a biological target.
A typical MD simulation involves defining a force field for the molecule, which describes the potential energy of the system based on the positions of its atoms. The molecule is then placed in a simulation box, often with solvent molecules, and the system is allowed to evolve over time according to Newton's laws of motion. acs.org
Analysis of the MD trajectory can reveal important information. For example, the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. The Radial Distribution Function (RDF) can be used to understand the solvation shell around the molecule, showing how solvent molecules are structured around it. youtube.com MD simulations are also instrumental in studying the aggregation behavior of small molecules in solution. nih.govresearchgate.net
Illustrative MD Simulation Parameters and Findings
The tables below illustrate the parameters that would be used for an MD simulation of this compound in water and the kind of results that could be obtained.
Table 3: Typical MD Simulation Parameters (Illustrative)
| Parameter | Value/Setting (Illustrative) |
| Force Field | AMBER / CHARMM |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
Table 4: Key Observables from MD Simulation (Illustrative)
| Observable | Finding (Illustrative) | Significance |
| Conformational Analysis | The ester group shows rotational flexibility around the C-C bond connecting it to the imidazole ring. | Identifies dominant conformations in solution. |
| Solvation Structure | Water molecules form strong hydrogen bonds with the imidazole N-H and the carbonyl oxygen. | Describes how the molecule interacts with its solvent environment. |
| Self-Aggregation | At higher concentrations, weak π-π stacking interactions between imidazole rings may be observed. | Predicts the tendency of the molecule to form aggregates. |
Structure Activity Relationship Sar Studies of Methyl 2 Methyl 1h Imidazole 5 Carboxylate Derivatives
Elucidation of Key Pharmacophores within the Imidazole-5-carboxylate Scaffold
The imidazole (B134444) ring is a fundamental component of many biologically active molecules, including the amino acid histidine. chemijournal.comresearchgate.netnih.gov Its electron-rich nature and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. nih.govnih.gov For the imidazole-5-carboxylate scaffold, the key pharmacophoric features generally consist of the imidazole core, which can act as a hydrogen bond donor and acceptor, and the carboxylate group, which often serves as a key interaction point with receptors. researchgate.netresearchgate.net
Impact of Substituent Modifications on Biological Activity
The relative positions of substituents on the imidazole ring are critical for biological activity. Shifting the carboxylate group from the 5-position to the 4-position, for instance, can significantly alter the compound's pharmacological profile. Studies on imidazole-4-carboxylic acid derivatives have identified them as antiplatelet agents, with their mechanism of action being sensitive to slight structural modifications. nih.gov The essential criteria for this activity included the presence of an amide or ester group and other specific moieties, highlighting the importance of the substituent arrangement. nih.gov
In the context of coordination polymers, the isomeric position of a pyridyl group attached to a triazole carboxylate ligand dramatically influences the final structure and luminescent properties of the resulting zinc complexes. mdpi.com This demonstrates that even when not directly attached to the core, the position of functional groups in a ligand can dictate the geometry of interaction, which is a principle that extends to ligand-receptor binding in biological systems. mdpi.com For example, a change in the N-donor position of a pyridyl entity led to different coordination (cis versus trans) and significantly different luminescent responses. mdpi.com
The electronic nature and size of substituents on the imidazole ring play a crucial role in modulating biological activity.
Steric Effects: The size and shape of substituents (steric factors) are critical for determining how a molecule fits into a receptor's binding pocket. A 3D-QSAR study on imidazole-1-carboxylates found that the steric effect was the dominant factor affecting the activity against Botrytis cinerea. pku.edu.cn Similarly, in a series of silver (I) imidazole carboxylate complexes, an increase in the volume of an R-alkyl substituent led to a decrease in anticancer activity. nih.gov In contrast, some studies show that adding bulk can be beneficial. For example, a study of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives found that those with longer alkyl chains at the N-1 position showed significant inhibitory effects on cancer cell growth, with ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate being particularly potent. nih.gov This suggests an optimal size and shape for substituents depending on the specific biological target.
Table 1: Impact of Substituent Modifications on Activity
| Modification Type | Observation | Example Compound Class | Reference |
|---|---|---|---|
| Positional Isomerism | Shifting substituents (e.g., carboxylate from C5 to C4) significantly alters the pharmacological profile. | Imidazole-4-carboxylic acids | nih.gov |
| Steric Bulk (Alkyl Chains) | Increased volume of R-alkyl group decreased anticancer activity in silver complexes. | Silver (I) imidazole carboxylates | nih.gov |
| Steric Bulk (Alkyl Chains) | Longer alkyl chains at the N-1 position increased anticancer activity. | 5-Amino-1-N-substituted-imidazole-4-carboxylates | nih.gov |
| Electronic (H-bond acceptors) | An increased number of hydrogen bond acceptors was beneficial for Angiotensin II AT1 receptor antagonist activity. | Imidazole-5-carboxylic acids | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to develop mathematical models that relate the chemical structure of compounds to their biological activity. sysrevpharm.org These models are valuable for predicting the activity of new molecules and understanding the structural requirements for potency. nih.govsysrevpharm.org
For a series of imidazole-5-carboxylic acid derivatives acting as Angiotensin II AT1 receptor antagonists, both 2D and 3D-QSAR studies were performed. nih.govnih.gov The best 2D-QSAR model developed showed good predictive ability with a squared correlation coefficient (r²) of 0.8040 and a predictive r² of 0.7764. nih.govnih.gov This model identified several key descriptors:
SsCH3Count (count of methyl groups): An increase in this descriptor was beneficial for activity. nih.govnih.gov
5Chain Count (number of five-membered rings): An increase in this descriptor was beneficial. nih.gov
SdsCHE-index (an electrotopological state index): An increase in this descriptor was beneficial. nih.gov
H-acceptor count: An increase in the number of hydrogen bond acceptors was beneficial for activity. nih.govnih.gov
The 3D-QSAR study for the same series yielded a model with a cross-validated correlation coefficient (q²) of 0.7188 and a predictive r² of 0.7226, further confirming the robustness of the relationship. nih.govnih.gov These QSAR models provide a quantitative framework for understanding how structural modifications can lead to the design of more potent antihypertensive agents based on the imidazole-5-carboxylic acid scaffold. nih.govnih.gov
Table 2: Key Descriptors from QSAR Study of Imidazole-5-Carboxylic Acid Derivatives
| Descriptor | Type | Influence on Activity | Reference |
|---|---|---|---|
| SsCH3Count | 2D | Positive Correlation | nih.govnih.gov |
| 5Chain Count | 2D | Positive Correlation | nih.gov |
| SdsCHE-index | 2D | Positive Correlation | nih.gov |
| H-acceptor count | 2D | Positive Correlation | nih.govnih.gov |
| Steric Fields | 3D | Dominant factor affecting activity. | pku.edu.cn |
Ligand-Receptor Interactions and Binding Affinity
Understanding the specific interactions between a ligand and its receptor at the molecular level is fundamental to rational drug design. Techniques like molecular docking are employed to predict and analyze these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netarabjchem.org Docking studies on various imidazole derivatives have provided insights into their binding modes. For example, in a study of imidazole derivatives as potential antimicrobial agents, docking was used to investigate their interaction with the enzyme GlcN-6-P synthase. researchgate.net The results showed that the synthesized compounds had a good affinity for the active site, with one compound forming a hydrogen bond with the amino acid residue Ser347. researchgate.net
Another study on pyrazole-based imidazole derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms used docking to understand the binding mechanism. mdpi.com The docked conformations showed that the ligands interact with key residues in the active site, including His200, His140, and Gln203. mdpi.com Although these studies were not performed specifically on methyl 2-methyl-1H-imidazole-5-carboxylate, they illustrate the types of interactions that are crucial for the biological activity of imidazole-based compounds. These typically involve hydrogen bonds between the imidazole nitrogens or carboxylate oxygens and polar amino acid residues (like Serine, Histidine, Glutamine) within the receptor's active site, as well as hydrophobic interactions. researchgate.netmdpi.com
Protein Crystallography and Co-crystallization Studies
Protein X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of the interactions between a ligand and its protein target. nih.gov This method is invaluable for understanding the structural basis of a compound's activity, revealing the precise orientation and binding mode of an inhibitor within the protein's active or allosteric sites. nih.govnih.gov For derivatives of this compound, co-crystallization studies have been instrumental in elucidating the key molecular interactions that govern their inhibitory effects.
A significant example comes from research on imidazole-derived inhibitors targeting the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in conditions like diabetes and Alzheimer's disease. nih.govgoogle.com In these studies, researchers successfully co-crystallized imidazole-based inhibitors with IDE, providing a detailed snapshot of the binding mechanism. nih.gov The crystallographic data, deposited in the Protein Data Bank (PDB) under accession codes like 4DTT, revealed that these compounds surprisingly bind to two distinct sites within the enzyme: the catalytic site and a distant exosite. nih.gov
Binding at the Catalytic Site: Within the catalytic core of IDE, the inhibitor's carboxylate group directly interacts with the essential zinc ion, completing its coordination sphere which also includes the protein residues His108, His112, and Glu189. nih.gov The imidazole ring, a core feature of this class of compounds, establishes critical hydrogen bonds with the side chains of Tyr831 and Asn139, as well as the main chain of Val833. nih.gov Furthermore, a benzyl (B1604629) substituent on the inhibitor engages in hydrophobic interactions with Phe115, anchoring it within a non-polar pocket. nih.gov
Binding at the Exosite: Approximately 30 Å away from the catalytic center, a second molecule of the inhibitor was found bound to an exosite. nih.gov At this position, the imidazole ring forms a hydrogen bond with the residue Glu341, which is known to be involved in binding the N-terminus of natural substrates. nih.gov Additional stability is conferred through interactions between the inhibitor's amide and amine functionalities and the main chains of Gly361 and Gln363. nih.gov
These crystallographic findings are crucial for SAR studies. They demonstrate that the imidazole nucleus and the carboxylate group are fundamental for dual-site binding and potent inhibition. The specific interactions observed—such as hydrogen bonds, metal coordination, and hydrophobic contacts—explain the activity of these derivatives and provide a rational basis for designing next-generation inhibitors with improved potency and selectivity. The ability to obtain co-crystal structures allows for a detailed, atom-level understanding that can guide the strategic modification of the lead compound to optimize its fit and interactions with the target protein.
Table of Co-crystal Structure Interactions: Imidazole Derivative with Insulin-Degrading Enzyme (IDE)
| Binding Site | Inhibitor Moiety | Interaction Type | Interacting Protein Residue(s) | Reference |
|---|---|---|---|---|
| Catalytic Site | Carboxylate Group | Metal Coordination | Zinc (Zn²⁺), His108, His112, Glu189 | nih.gov |
| Catalytic Site | Imidazole Ring | Hydrogen Bond | Tyr831, Asn139, Val833 (main chain) | nih.gov |
| Catalytic Site | Benzyl Group | Hydrophobic Interaction | Phe115 | nih.gov |
| Exosite | Imidazole Ring | Hydrogen Bond | Glu341 | nih.gov |
| Exosite | Amide/Amine Functions | Main Chain Interaction | Gly361, Gln363 | nih.gov |
Pharmacological and Biological Investigations of Methyl 2 Methyl 1h Imidazole 5 Carboxylate Derivatives
Antimicrobial Activities
The imidazole (B134444) nucleus is a fundamental component of various compounds that exhibit significant antimicrobial properties. nih.gov Research into derivatives of methyl 2-methyl-1H-imidazole-5-carboxylate has revealed promising efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial Efficacy and Spectrum
Derivatives of 2-methylimidazole (B133640) have demonstrated notable antibacterial capabilities. For instance, 2-methyl-1-hydroxymethylimidazole (HIM), a hemiaminal of 2-methylimidazole, has shown moderate inhibitory activity, with a more pronounced bactericidal effect against Staphylococcus strains. farmaciajournal.com This compound was able to eliminate two strains of Staphylococcus aureus in under two hours of exposure at a concentration 16 times the Minimum Inhibitory Concentration (MIC). farmaciajournal.com The response of Gram-negative bacteria to HIM was more varied and species-dependent. farmaciajournal.com
Other studies have highlighted the potential of various imidazole derivatives as potent antibacterial agents. For example, certain 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives have exhibited good antimicrobial potential against S. aureus, E. coli, and B. subtilis. nih.gov Similarly, novel N-methylimidazole-functionalized chitosan (B1678972) derivatives have shown increased antibacterial activity compared to unmodified chitosan, with S. epidermidis being particularly sensitive. mdpi.com
Nitroimidazole derivatives are a well-established class of antimicrobial drugs effective against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of hybrids combining nitroimidazole with other heterocyclic structures, such as 1,3,4-oxadiazoles, has yielded compounds with significant activity against E. coli. nih.gov
Interactive Table: Antibacterial Activity of Select Imidazole Derivatives
| Compound/Derivative Class | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| 2-methyl-1-hydroxymethylimidazole (HIM) | Staphylococcus aureus | Bactericidal; killed in < 2 hours at 16x MIC | farmaciajournal.com |
| 2-methyl-1-hydroxymethylimidazole (HIM) | Gram-negative bacteria | Variable time-kill dynamics | farmaciajournal.com |
| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazoles | S. aureus, E. coli, B. subtilis | Good antimicrobial potential | nih.gov |
| N-methylimidazole-functionalized chitosan | S. epidermidis, E. coli | Increased antibacterial activity | mdpi.com |
Antifungal Efficacy and Spectrum
The antifungal potential of imidazole derivatives is well-documented, with many compounds showing efficacy against various fungal pathogens. nih.gov Research has shown that certain (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues exhibit potent antifungal activity. nih.gov One compound, in particular, was identified as a highly effective antifungal agent. nih.gov
Studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Candida albicans. nih.gov Specifically, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole showed low Minimum Inhibitory Concentrations (MIC) of 3.9 µg/mL against C. albicans. nih.gov
Furthermore, some imidazole derivatives have shown effectiveness against Aspergillus niger. nih.gov The synthesis of 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate (B79036) has been described, which is particularly effective against in vivo Candida albicans infections in animal models. researchgate.net
Interactive Table: Antifungal Activity of Select Imidazole Derivatives
| Compound/Derivative | Target Fungi | Observed Effect (MIC) | Reference |
|---|---|---|---|
| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogue | Fungal species | Potent antifungal agent | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 µg/mL | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 µg/mL | nih.gov |
Antiviral Properties
The imidazole core is present in numerous compounds with established antiviral activity. researchgate.net Derivatives are being explored for their ability to target key viral enzymes and proteins, which is crucial for the viral life cycle. mdpi.com
Research into substituted imidazole derivatives has identified compounds with potential as lead structures for the development of novel antiviral agents. nih.gov Specifically, certain (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones have shown promise against a panel of viral strains. nih.gov
Computational studies have also been employed to identify potential inhibitors of viral proteases. Asymmetric imidazole-4,5-dicarboxamide derivatives were designed and evaluated as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. rsc.org One derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, showed notable potency against this enzyme. rsc.org Imidazole derivatives have also been investigated for their activity against other viruses, including influenza A virus, Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV). nih.gov
Anticancer and Antiproliferative Activities
The imidazole scaffold is a key structural component in several anticancer drugs and is a focus of research for developing new antiproliferative agents. nih.govnih.gov Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines and their mechanisms of action.
Mechanisms of Action in Cancer Cells (e.g., Mitotic Arrest, Apoptosis Induction)
A significant mechanism through which imidazole derivatives exert their anticancer effects is by targeting microtubules, leading to mitotic arrest and subsequent cell death. nih.gov For example, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a microtubule targeting agent (MTA) that induces mitotic arrest, preferentially affecting rapidly dividing cancer cells. nih.govresearchgate.net This disruption of the mitotic spindle assembly ultimately triggers apoptosis. nih.gov
Apoptosis, or programmed cell death, is another key mechanism. Treatment with MBIC has been shown to induce both early and late-stage apoptosis in breast cancer cells. oncotarget.com This process can be initiated through both intrinsic (caspase-9 activation) and extrinsic (caspase-8 activation) pathways. mdpi.com Some platinum(II) complexes with imidazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and interference with NF-κB signaling pathways. mdpi.com
Furthermore, some imidazole derivatives can induce autophagy, a cellular process of self-digestion, which can work in concert with apoptosis to eliminate cancer cells. mdpi.com The activation of autophagy has been observed through the modulation of key proteins such as LC3A/B and Beclin-1. mdpi.com
Efficacy against Specific Cancer Cell Lines
Derivatives of this compound have demonstrated efficacy against a range of human cancer cell lines.
One notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown significant toxicity towards the non-aggressive breast cancer cell line MCF-7, with a 50% inhibitory concentration (IC50) of 0.73 µM. nih.gov Its efficacy against the aggressive breast cancer cell line MDA-MB-231 was lower, with an IC50 of 20.4 µM. nih.govoncotarget.com In vivo studies using mice inoculated with MDA-MB-231 cells showed that administration of MBIC resulted in a significant reduction in tumor volume. nih.gov
Other imidazole derivatives have also shown potent antiproliferative activity. A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines, CAL 27 and FaDu. mdpi.com The IC50 values for RDS 60 at 48 hours were 2.5 µM for CAL 27 and 2.9 µM for FaDu. mdpi.com
Various other imidazole compounds have been tested against a panel of cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer), showing IC50 values in the micromolar range. nih.gov
Interactive Table: Efficacy of Select Imidazole Derivatives Against Cancer Cell Lines
| Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 µM | nih.govoncotarget.com |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 µM | nih.govoncotarget.com |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL 27 (HNSCC) | 2.5 µM (48h) | mdpi.com |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | FaDu (HNSCC) | 2.9 µM (48h) | mdpi.com |
| 2-(4-Chlorophenyl)-1H-imidazole derivative (Compound 22) | A549 (Lung) | 0.15 µM | nih.gov |
| 2-(4-Chlorophenyl)-1H-imidazole derivative (Compound 22) | HeLa (Cervical) | 0.21 µM | nih.gov |
| 2-(4-Chlorophenyl)-1H-imidazole derivative (Compound 22) | HepG2 (Liver) | 0.33 µM | nih.gov |
Anti-inflammatory and Analgesic Properties
Derivatives of the imidazole carboxylate framework have been a focal point in the search for new anti-inflammatory and analgesic agents, aiming to provide alternatives to classical nonsteroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastrointestinal side effects. researchgate.netsemanticscholar.org
In one study, new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized starting from 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester. researchgate.netsemanticscholar.org The resulting compounds were evaluated for their analgesic and anti-inflammatory profiles. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, while anti-inflammatory effects were determined via the carrageenan-induced rat paw edema model. researchgate.net Several of the synthesized derivatives, including compounds 8 , 9 , 11-13 , and 15 , demonstrated significant antinociceptive effects. researchgate.net Notably, the most potent analgesic activity was observed in derivative 15 , suggesting that the presence of both electron-withdrawing and donating groups on the phenyl moiety could enhance analgesic effects in this series of triazole derivatives. researchgate.net In terms of anti-inflammatory action, compounds 8 , 9 , and 11-13 showed a significant anti-inflammatory response. researchgate.netsemanticscholar.org The activity of these compounds was comparable to the standard drug, indomethacin, but with a potentially safer profile, as selected active compounds showed significantly reduced ulcerogenic activity. researchgate.net
Another line of research focused on 1-methyl-5-(4-substituted benzoyl)imidazole-2-acetates. nih.gov When tested for anti-inflammatory activity against carrageenan-induced edema in rats, the 4-chlorobenzoyl derivative emerged as the most active compound, proving to be approximately 1.5 times more active than aspirin. nih.gov Similarly, a series of novel imidazole analogues were prepared and evaluated, with compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) showing significant analgesic activity (89% at 100 mg/kg b.w.) in the hot plate test. sigmaaldrich.comresearchgate.net In the same study, compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibited potent anti-inflammatory activity, comparable to the standard drug diclofenac. sigmaaldrich.comresearchgate.net
The mechanism for many of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. grafiati.com
| Compound/Derivative Class | Test Model | Finding | Reference |
| Imidazolyl-1,2,4-triazole (15 ) | Acetic acid-induced writhing (analgesic) | Most potent derivative in the series. | researchgate.net |
| Imidazolyl-oxadiazoles/triazoles (8, 9, 11-13 ) | Carrageenan-induced paw edema (anti-inflammatory) | Significant anti-inflammatory response, comparable to indomethacin. | researchgate.netsemanticscholar.org |
| 1-Methyl-5-(4-chlorobenzoyl)imidazole-2-acetate | Carrageenan-induced paw edema (anti-inflammatory) | ~1.5 times more active than aspirin. | nih.gov |
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g ) | Hot plate test (analgesic) | Showed 89% analgesic activity at 100 mg/kg b.w. | sigmaaldrich.comresearchgate.net |
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a ) | Paw edema method (anti-inflammatory) | Exhibited 100% anti-inflammatory activity at 100 mg/kg b.w. | sigmaaldrich.comresearchgate.net |
Enzyme Inhibition Studies
The imidazole carboxylate scaffold has proven to be a versatile template for designing inhibitors of various key enzymes implicated in human diseases.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Its overactivity can lead to hyperuricemia and gout. A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were synthesized and evaluated as non-purine XO inhibitors. nih.gov The 1-hydroxyl substituted derivatives demonstrated excellent inhibitory potency, with several compounds showing IC₅₀ values in the low nanomolar range. nih.gov Compounds 4d , 4e , and 4f were particularly potent, with IC₅₀ values of 0.003 µM, 0.003 µM, and 0.006 µM, respectively, which are comparable to or better than the approved drug Febuxostat (IC₅₀ = 0.01 µM). nih.gov Further mechanistic studies revealed that the representative compound 4f acts as a mixed-type inhibitor of xanthine oxidase. nih.gov
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
| Derivative 4d | Xanthine Oxidase | 0.003 | nih.gov |
| Derivative 4e | Xanthine Oxidase | 0.003 | nih.gov |
| Derivative 4f | Xanthine Oxidase | 0.006 | nih.gov |
| Febuxostat (Reference) | Xanthine Oxidase | 0.01 | nih.gov |
Derivatives of imidazole-5-carboxylic acid have been extensively investigated as nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension. utuvolter.finih.gov These agents block the AT1 receptor, preventing the vasoconstrictive and salt-retaining effects of AII.
One study detailed a series of imidazole-5-carboxylic acids with various substituents at the 4-position. utuvolter.fi Among these, 4-(1-hydroxyalkyl)-imidazole derivatives showed a strong binding affinity for the AII receptor. utuvolter.fi A particularly promising compound was the (pivaloyloxy)-methyl ester of 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[(2'-1H-tetrazol-5-ylbiphenyl-4-yl)-methyl]imidazole-5-carboxylic acid (26c ), which demonstrated potent and long-lasting oral activity. utuvolter.fi
In another investigation, 4-arylimidazole-5-carboxylates were explored, leading to the discovery of 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (12b ). nih.gov This compound was identified as a highly potent antagonist of the rabbit aorta AT1 receptor, with an IC₅₀ of just 0.55 nM. nih.gov
| Compound | Target | Potency | Reference |
| 12b | Angiotensin II (AT1) Receptor | IC₅₀ = 0.55 nM | nih.gov |
| Ester of 26c | Angiotensin II (AT1) Receptor | Potent and long-lasting oral activity | utuvolter.fi |
The structural versatility of imidazole derivatives has led to their evaluation against other enzyme classes, notably kinases, which are crucial regulators of cell signaling. nih.govnih.gov
A novel class of 2,4-1H-imidazole carboxamides was identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory and oncological signaling pathways. nih.gov A scaffold-hopping approach from a pyrrole-based series to the corresponding imidazole resulted in a significant increase in biochemical potency. nih.gov
In a different study, a phenylacetamide-1H-imidazol-5-one derivative, KIM-161 , was found to be a potent anticancer agent. nih.gov Mechanistic investigations revealed that its activity was not dependent on tubulin or Src kinase, but instead it downregulated several other kinases, including members of the BRK, FLT, and JAK families. nih.gov Furthermore, research into 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids identified compounds that act as multi-kinase inhibitors, showing potent activity against EGFR, HER2, CDK2, and mTOR. researchgate.net
While specific studies on this compound derivatives as metalloproteinase inhibitors are not prominent, the broader class of matrix metalloproteinase (MMP) inhibitors is a significant area of therapeutic research. Given the ability of heterocyclic compounds to coordinate with the zinc ion in the active site of MMPs, this remains a potential area for future investigation for imidazole carboxylate derivatives.
Central Nervous System (CNS) Activity and Neurological Disorders
The imidazole core is a privileged structure in medicinal chemistry, and its derivatives have been explored for activity within the central nervous system, targeting conditions like epilepsy and neurodegenerative diseases.
Several new tetra-substituted imidazole derivatives have been designed and shown to possess excellent anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model, with some compounds exhibiting higher activity than the reference drug valproate sodium. nih.govutuvolter.fi Another study on imidazole-4,5-dicarboxylic acid derivatives found that they could produce dose-dependent anticonvulsant effects, with 2-propylimidazole-4,5-dicarboxylic acid identified as a promising partial NMDA receptor agonist.
In the context of neurodegenerative diseases, derivatives of tetrahydrocyclopenta[d]imidazole-5-carboxamide have been developed as inhibitors of JNK3, a kinase implicated in the neuronal apoptosis associated with Alzheimer's disease. nih.gov Furthermore, an imidazole-linked heterocycle, LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole), was found to modulate imidazoline (B1206853) I2 receptors, which are considered a relevant target in Alzheimer's. nih.gov Oral administration of this compound to a mouse model of Alzheimer's disease resulted in ameliorated cognitive impairment and reduced neuroinflammation markers. nih.gov Research on imidazole-4,5-dicarboxylic acid derivatives has also shown they can influence dopaminergic transmission in models of Parkinson's disease, suggesting potential antiparkinsonian activity. researchgate.netgrafiati.com
Antiprotozoal and Antiparasitic Applications
Imidazole-containing compounds have long been a cornerstone in the treatment of parasitic infections. The benzimidazole (B57391) carbamates, such as albendazole (B1665689) and mebendazole, are widely used drugs that are structurally related to the imidazole carboxylate family. These agents are employed to treat infections caused by protozoa like Giardia lamblia and Entamoeba histolytica, as well as various helminths (worms).
The primary mechanism of action for these benzimidazole-based anthelmintics is their selective binding to the β-tubulin protein of the parasite. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the parasite's cytoskeleton. The disruption of microtubule formation interferes with critical cellular processes, including cell division, motility, and nutrient absorption, ultimately leading to the parasite's death. The general biological activity of the broader imidazole class against amoebic and helminthic parasites has been noted in several studies, highlighting the therapeutic potential of this heterocyclic system in combating parasitic diseases.
Immunomodulatory Effects
The imidazole nucleus is a key feature in many compounds that exhibit immunomodulatory properties, primarily through the modulation of inflammatory pathways. Although specific studies on this compound derivatives are limited, research on other imidazole-containing molecules demonstrates their potential to influence immune responses. A notable mechanism by which imidazole derivatives can exert immunomodulatory effects is through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
For instance, a series of novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. nih.gov The results from this study, as detailed in the table below, indicate that certain substitutions on the imidazole ring system can lead to significant and selective inhibition of these enzymes, which are crucial mediators of inflammation.
| Compound | Substitution Pattern | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| Compound 1 | Unsubstituted | 60.9 | 88.5 |
| Compound 4 | 5-(4-chlorophenyl)-1-(4-methylphenyl) | - | 82.7 |
| Compound 5 | 5-(4-methoxyphenyl)-1-(4-methylphenyl) | - | - |
| Compound 6 | 5-(4-fluorophenyl)-1-(4-methylphenyl) | - | 82.8 |
| Compound 9 | 5-(4-bromophenyl)-1-(4-methylphenyl) | 85.0 | 57.9 |
The data suggests that derivatives with different substituents on the phenyl rings of the imidazole core exhibit varying degrees of COX inhibition. This highlights the potential for developing selective anti-inflammatory agents by modifying the structure of imidazole-based compounds.
Metabolic Pathway Modulation
The imidazole scaffold is present in numerous molecules that modulate various metabolic pathways, indicating that derivatives of this compound could also possess such activities. The modulation of metabolic enzymes is a key area of investigation. For example, certain acetylphenyl-substituted imidazolium (B1220033) salts have demonstrated potent inhibitory effects against key metabolic enzymes like carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE). researchgate.netresearchgate.net
The inhibition of these enzymes can have significant therapeutic implications. Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant in conditions like glaucoma and certain types of cancer. researchgate.net Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. researchgate.net
The inhibitory activities of these acetylphenyl-substituted imidazolium salts are presented in the table below.
| Compound | Target Enzyme | Inhibition Constant (Ki) in nM |
|---|---|---|
| 1-(4-acetylphenyl)-3-(2-methylbenzyl)imidazolium chloride | hCA I | 27.13 ± 0.53 |
| hCA II | 14.09 ± 2.99 | |
| 1-(4-acetylphenyl)-3-(3-methylbenzyl)imidazolium chloride | hCA I | 42.81 ± 9.56 |
| hCA II | 28.57 ± 4.01 | |
| 1-(4-acetylphenyl)-3-(4-methylbenzyl)imidazolium chloride | hCA I | - |
| hCA II | - | |
| 1-(4-acetylphenyl)-3-(2-methoxybenzyl)imidazolium chloride | hCA I | - |
| hCA II | 35.54 ± 1.56 | |
| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | AChE | 52.81 ± 9.12 |
These findings underscore the potential of imidazole derivatives to be developed as potent and selective enzyme inhibitors for various therapeutic applications. The structural modifications on the imidazole ring system play a crucial role in determining their inhibitory potency and selectivity. researchgate.netresearchgate.net
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of methyl 2-methyl-1H-imidazole-5-carboxylate. ¹H and ¹³C NMR spectra confirm the presence and connectivity of hydrogen and carbon atoms, respectively, while 2D NMR experiments can establish more complex structural relationships.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. These include a singlet for the imidazole (B134444) ring proton (C4-H), a singlet for the ester methyl group (O-CH₃), a singlet for the methyl group at the C2 position of the imidazole ring (C-CH₃), and a broad signal for the N-H proton of the imidazole ring. The chemical shifts of imidazole protons in related derivatives typically appear in the range of 6.77–7.66 ppm. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Expected signals include those for the carbonyl carbon of the ester, the various carbons of the imidazole ring, and the two methyl group carbons. For related imidazole compounds, signals for the imidazole ring carbons are observed between 124.87 and 132.43 ppm. researchgate.net In a study of a more complex derivative, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, the carbonyl carbon appeared at 193.2 ppm. mdpi.com
2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm assignments by correlating proton and carbon signals, providing unambiguous evidence of the compound's structure.
While specific spectral data for this compound is not widely published, the table below shows representative ¹H and ¹³C NMR data for the closely related compound methyl 1H-imidazole-5-carboxylate , which lacks the 2-methyl group.
| Nucleus | Signal Type | Expected Chemical Shift (δ) Range (ppm) | Functionality |
|---|---|---|---|
| ¹H | Singlet | ~7.5-8.0 | Imidazole Ring Proton |
| ¹H | Singlet | ~3.8-4.0 | Ester Methyl (O-CH₃) |
| ¹³C | - | ~160-165 | Ester Carbonyl (C=O) |
| ¹³C | - | ~120-140 | Imidazole Ring Carbons |
| ¹³C | - | ~50-55 | Ester Methyl (O-CH₃) |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful tool for confirming the elemental composition. nih.gov
MS: Standard electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions. The resulting mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (140.14 g/mol ). chemscene.com For the related compound methyl 1H-imidazole-5-carboxylate (MW 126.11 g/mol ), GC-MS analysis showed a molecular ion peak at m/z 126. nih.gov
HRMS: This technique can differentiate between compounds with the same nominal mass but different elemental formulas by measuring mass to several decimal places. nih.gov For this compound (C₆H₈N₂O₂), HRMS would confirm the calculated exact mass, thus verifying its molecular formula and providing high confidence in its identification. nih.govresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies are detailed in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Imidazole) | Stretching | 3100 - 3500 (broad) |
| C-H (Aromatic/Alkyl) | Stretching | 2850 - 3100 |
| C=O (Ester) | Stretching | 1700 - 1750 (strong) |
| C=N / C=C (Imidazole) | Stretching | 1500 - 1650 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Data based on typical IR absorption frequencies for the listed functional groups.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. figshare.com
While a crystal structure for this compound itself is not prominently available in the surveyed literature, analysis of related compounds demonstrates the power of this technique. For example, the crystal structure of 4-carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate revealed a planar organic molecule with extensive intermolecular N—H···O and O—H···O hydrogen bonds that create a two-dimensional supramolecular framework. nih.gov A similar analysis of the title compound would confirm the planarity of the imidazole ring and detail the packing arrangement in the crystal lattice.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₄·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (assumed from similar structures, though not explicitly stated in abstract) |
| a (Å) | 8.491 (2) |
| b (Å) | 14.280 (4) |
| c (Å) | 6.5385 (17) |
| β (°) | 97.386 (5) |
| Volume (ų) | 786.2 (4) |
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound.
HPLC is a primary tool for determining the purity of the compound and for its isolation from reaction mixtures. nih.gov Reverse-phase HPLC is commonly used for imidazole derivatives. A typical method would involve a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govsielc.com For instance, a method for separating a similar compound, 4-methyl-2-undecyl-1H-imidazole-5-carboxylic acid, utilized an acetonitrile (B52724) and water mobile phase with phosphoric acid. sielc.com The retention time and peak purity analysis from the HPLC chromatogram provide a reliable measure of the compound's purity.
Gas chromatography, often coupled with a mass spectrometer (GC-MS), can be used if the compound is sufficiently volatile and thermally stable. The analysis of the related methyl 1H-imidazole-5-carboxylate by GC-MS suggests that this technique is viable. nih.gov In a GC analysis, the compound is vaporized and passed through a column, separating it from non-volatile impurities or other components of a mixture. The retention time is a characteristic property used for identification, while the peak area allows for quantification.
Spectrophotometric Methods (UV-Vis)
Ultraviolet-visible (UV-Vis) spectrophotometry is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a compound is dependent on its chemical structure, specifically the presence of chromophores, which are functional groups capable of absorbing light. For aromatic and heterocyclic compounds like this compound, the π-electron systems are the primary chromophores.
In a study on the formation of imidazole compounds in atmospheric aerosols, the UV-Vis spectra of several imidazole derivatives were analyzed in a 2% methanol-water solution. The parent compound, imidazole, exhibited a characteristic absorption peak at approximately 209 nm. The introduction of a methyl group at the 4-position, as in 4-methyl-imidazole, resulted in a bathochromic (red) shift of the absorption maximum to 217 nm. mdpi.com This shift is attributed to the electron-donating nature of the methyl group, which affects the energy of the π → π* electronic transitions within the imidazole ring.
Another related compound, imidazole-2-carbaldehyde, displayed a weaker absorption band at 215 nm and a strong, characteristic absorption peak at 280 nm. mdpi.com The presence of the carbonyl group, a chromophore, introduces n → π* transitions, which typically occur at longer wavelengths than the π → π* transitions of the imidazole ring itself.
Based on these findings for analogous compounds, it can be anticipated that the UV-Vis spectrum of this compound would exhibit characteristic absorption bands associated with the π → π* transitions of the substituted imidazole ring. The presence of the methyl group at the 2-position and the methyl carboxylate group at the 5-position will influence the precise wavelength and intensity of these absorptions. It is expected that the primary absorption would occur in the lower UV range, potentially between 210 and 230 nm, with possible weaker absorptions at longer wavelengths due to the carbonyl moiety of the ester group.
The table below summarizes the UV-Vis absorption data for related imidazole compounds, which can serve as a reference for estimating the spectral properties of this compound.
| Compound | Solvent | λmax (nm) | Reference |
| Imidazole | 2% Methanol/Water | ~209 | mdpi.com |
| 4-Methyl-imidazole | 2% Methanol/Water | 217 | mdpi.com |
| Imidazole-2-carbaldehyde | 2% Methanol/Water | 215, 280 | mdpi.com |
Interactive Data Table
Further experimental studies are required to determine the precise UV-Vis spectroscopic characteristics of this compound, including its absorption maxima (λmax) and molar absorptivity (ε) values in various solvents. Such data would be invaluable for quantitative analysis, reaction monitoring, and a deeper understanding of the electronic properties of this compound.
Advanced Applications and Emerging Research Areas
Use as a Building Block in Complex Molecular Synthesis
Methyl 2-methyl-1H-imidazole-5-carboxylate is a versatile intermediate in organic synthesis, prized for its utility as a foundational unit for constructing more elaborate molecular architectures. The imidazole (B134444) ring system, functionalized with both a methyl group and a methyl carboxylate group, offers multiple reactive sites for a variety of chemical transformations.
The 1,5-disubstituted imidazole-4-carboxylate motif is a common structural feature in many biologically active compounds. nih.gov Efficient synthetic routes often utilize multipurpose reagents like α-isocyanoacetates to build this core structure. nih.gov A general pathway involves the base-activated reaction of an α-isocyanoacetate with an imidoyl chloride, which proceeds through nucleophilic attack, tautomerization, and subsequent in-situ cyclization to yield the desired 1,5-disubstituted imidazole-4-carboxylate ester. nih.gov
This strategic use of imidazole derivatives as key intermediates allows for the systematic construction of compound libraries for further investigation. For example, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to a carbohydrazide, enabling detailed structure-activity relationship (SAR) analysis. nih.gov Furthermore, related imidazole-based reagents, such as methyl imidazole carbamate (B1207046) (MImC), have been developed for the chemoselective esterification of carboxylic acids, highlighting the importance of this chemical class in facilitating complex molecule synthesis with high precision and minimal impact on other functional groups. enamine.net
Applications in Material Science
The unique properties of the imidazole ring system, particularly its ability to coordinate with metal ions, position this compound and its derivatives as valuable components in material science. These compounds serve as ligands in coordination chemistry, leading to the creation of metal complexes with potential applications in catalysis and functional materials. nih.gov
The carboxylate group, in particular, provides a versatile coordination site. Research has shown that imidazole-dicarboxylate ligands can form coordination polymers with metal ions like Strontium (Sr²⁺). researchgate.net In these structures, the ligand's coordination modes and the bridging capabilities of the carboxylate's oxygen atoms are crucial for forming extended networks, such as two-dimensional layered structures. researchgate.net
Table 1: Examples of Imidazole-Based Coordination Polymers
| Ligand | Metal Ion | Resulting Structure | Notable Property | Source |
| 2-methyl-1H-imidazole-4,5-dicarboxylate (H3MIDC) | Strontium (Sr²⁺) | Two-dimensional layer molecular network | Intense fluorescent emissions | researchgate.net |
| 4-carboxy-2-(pyridinium-4-yl)-1H-imidazole-5-carboxylate | Not specified | Inner salt with specific crystal packing | Potential for functional materials | nih.gov |
These examples underscore the utility of imidazole carboxylates in designing materials with specific structural and functional properties.
The ability of imidazole carboxylate derivatives to self-assemble into extended networks is a key feature for polymer development. A notable example is the formation of a layered coordination polymer, [Sr(H2MIDC)2(H2O)2]n, where H3MIDC is 2-methyl-1H-imidazole-4,5-dicarboxylate. researchgate.net In this polymer, the strontium ion is coordinated by nitrogen and oxygen atoms from the imidazole ligands. researchgate.net The specific coordination and bridging modes of the ligand create a (4,4)-connectivity two-dimensional layer structure. researchgate.net This demonstrates a foundational principle for developing new polymers where the imidazole-based ligand directs the assembly and determines the dimensionality and properties of the final material. researchgate.net
Imidazole derivatives are at the forefront of research into functional materials, especially as organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov Their value in this application stems from their promising optical and electronic properties. nih.gov Imidazole-based dyes typically have a conjugated structure that allows for broad light absorption across a wide range of wavelengths. nih.gov Critically, their chemical structure can be fine-tuned by adding various substituents to optimize the absorption spectrum to better match solar radiation and to facilitate the efficient injection of electrons into the semiconductor's conduction band—a crucial step for generating photocurrent. nih.gov
Beyond solar cells, the coordination polymers formed from these ligands can exhibit intense fluorescent emissions in the solid state at room temperature. researchgate.net This property is indicative of their potential for use in other functional materials, such as sensors, displays, and optical devices.
Chemoinformatics and Database Mining for Novel Imidazole Derivatives
The structural versatility of the imidazole core makes it an ideal candidate for computational chemistry and data-driven discovery methods. Chemoinformatics and machine learning are being employed to accelerate the identification of novel imidazole derivatives with enhanced properties for specific applications. nih.gov
One prominent example involves the use of machine learning models to predict the photovoltaic performance of imidazole-based organic dyes for DSSCs. nih.gov By training algorithms on existing experimental data, researchers can screen vast virtual libraries containing millions of chemical structures to identify promising new candidates. nih.gov In a specific study, a Deep Neural Network model successfully identified novel imidazole derivatives that, when incorporated into a known dye structure (MK2), were predicted to significantly improve power conversion efficiency (PCE). nih.gov Subsequent DFT calculations confirmed these predictions, showing that the new designs possessed higher oscillator strength and better charge transfer properties. nih.gov
Similarly, in-silico methods are used to validate potential drug candidates. Docking scores, glide scores, and glide energy calculations help to predict the binding affinity and stability of imidazole derivatives with biological targets, such as the sirtuin family of proteins, which are implicated in cancer. nih.gov These computational approaches allow for the rapid screening and prioritization of compounds for further in-vitro testing. nih.gov
Prodrug Strategies and Drug Delivery Systems
The chemical structure of this compound, specifically its methyl ester group, makes it theoretically suitable for use in prodrug design. A common prodrug strategy involves masking a polar carboxylic acid group on a parent drug with an ester to enhance properties like membrane permeability and oral bioavailability. nih.gov This ester-linked prodrug can pass through biological membranes more easily and is later cleaved by esterase enzymes within the body to release the active carboxylic acid-containing drug at the site of action. nih.gov
For instance, the immunosuppressive drug mycophenolate mofetil is an ester prodrug of mycophenolic acid. The ester form has improved bioavailability compared to the parent drug. nih.gov While no specific prodrugs based on this compound are documented in the provided sources, its structure is analogous to the carrier portions of such successful prodrugs. This suggests its potential as a promoiety that could be attached to a drug containing a suitable functional group to create a carrier-linked prodrug. nih.gov
Role in Chemical Biology Probes
Chemical biology utilizes chemical tools to study and manipulate biological systems. chemscene.com Imidazole derivatives are valuable scaffolds for creating such tools, known as chemical probes, due to their diverse biological activities and structural versatility. nih.gov These probes can be designed to interact with specific biological targets, such as enzymes, to modulate their activity and elucidate their function in cellular processes. nih.gov
An emerging application is the development of imidazole derivatives as inhibitors of epigenetic enzymes like sirtuins. nih.gov By designing molecules that can specifically target and inhibit certain sirtuin isoforms, researchers can study the roles these enzymes play in gene expression and disease, particularly cancer. nih.gov The fluorescence properties observed in some imidazole-based metal complexes also suggest a potential application in the development of fluorescent probes for biological imaging, allowing for the visualization of specific ions or molecules within a cellular environment. researchgate.net
Contribution to Agrochemical Development
There is a notable absence of direct research on the role of this compound in the development of agrochemicals.
Food Industry Applications (e.g., Flavor Enhancer, Preservative)
Similarly, there is no available research to support the application of this compound in the food industry. Searches for its use as a flavor enhancer, preservative, or in any other food additive capacity did not return any relevant studies or findings. The potential for related compounds, such as 2-methylimidazole (B133640), to form during the production of caramel (B1170704) colors has been noted; however, this is distinct from the intentional use of this compound as a food ingredient.
Due to the lack of specific research, no data tables on its performance or research findings in these sectors can be provided.
Conclusion and Future Perspectives
Summary of Key Research Achievements
Research surrounding the imidazole-5-carboxylate scaffold has led to several key achievements, primarily demonstrating its utility as a versatile synthetic intermediate. The core structure is a valuable precursor for creating a diverse range of biologically active molecules and functional materials.
Key achievements in the broader class of related imidazole (B134444) carboxylates include:
Development of Bioactive Agents: Derivatives of the imidazole and benzimidazole (B57391) carboxylate core have been successfully synthesized and shown to possess significant biological activity. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a potent microtubule targeting agent with anti-tumor properties against breast cancer cells. nih.gov Other related 2-methyl-5-nitroimidazole (B138375) derivatives have been synthesized and evaluated as potential antimicrobial agents. jocpr.com
Synthesis of Pharmaceutical Intermediates: The imidazole-5-carboxylate framework is a key component in the synthesis of major pharmaceuticals. A notable example is the synthesis of Olmesartan (B1677269), where a related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, serves as a crucial intermediate. jocpr.com
Advancement in Synthetic Methodologies: Efficient synthetic routes, including one-pot reactions, have been developed for imidazole and benzimidazole carboxylate derivatives. researchgate.netmedcraveonline.com These methods facilitate the production of these valuable compounds for further research and development. researchgate.netmedcraveonline.com
Exploration in Materials Science: The imidazole dicarboxylate ligand has been used to create novel coordination polymers. A strontium(II) complex with 2-methyl-1H-imidazole-4,5-dicarboxylate forms a two-dimensional layer network that exhibits intense fluorescent emissions, indicating potential for new optical materials. researchgate.net
Table 1: Summary of Research Achievements for Imidazole-5-Carboxylate Analogs
| Research Area | Key Achievement | Example Compound Class | Reference |
|---|---|---|---|
| Medicinal Chemistry | Demonstrated anti-tumor activity by targeting microtubules. | Benzimidazole-5-carboxylates (e.g., MBIC) | nih.gov |
| Medicinal Chemistry | Synthesized derivatives with potential antimicrobial properties. | 2-Methyl-5-nitroimidazoles | jocpr.com |
| Pharmaceutical Synthesis | Serves as a key intermediate for angiotensin II receptor blockers. | Substituted imidazole-5-carboxylates | jocpr.com |
| Materials Science | Formation of fluorescent coordination polymers. | 2-Methyl-1H-imidazole-4,5-dicarboxylates | researchgate.net |
Identification of Remaining Challenges and Unexplored Avenues
Despite the progress made with related structures, significant work remains to fully understand and utilize methyl 2-methyl-1H-imidazole-5-carboxylate itself.
Limited Compound-Specific Data: The most significant challenge is the scarcity of dedicated research on the title compound. Much of the current understanding is extrapolated from analogs, necessitating focused studies on its specific chemical and biological properties.
Comprehensive Biological Screening: An urgent need exists for broad biological screening of this compound and its direct derivatives. Its potential as an inhibitor of kinases, similar to other purine (B94841) mimics derived from imidazole-4,5-dicarboxylic acid, remains a largely unexplored avenue. nih.gov
Optimization of Synthetic Routes: While methods exist for related compounds, optimizing scalable and economically viable synthetic pathways for this compound is crucial for its potential commercial use. jocpr.com
Unexplored Potential in Materials Science: The potential of this specific molecule as a ligand for creating metal-organic frameworks (MOFs) or other coordination polymers has not been thoroughly investigated. Research into related benzimidazole-carboxylates has shown potential for developing materials with interesting nonlinear optical (NLO) properties, an avenue worth exploring for the title compound. acs.org
Potential for Translation into Therapeutic or Industrial Products
The structural features of this compound suggest considerable potential for translation into valuable products.
Therapeutic Agents: Based on the potent anticancer activity of its benzimidazole analog, MBIC, which achieved a 79.7% reduction in tumor volume in an in-vivo model, there is a strong rationale for developing derivatives of this compound as novel anticancer drugs. nih.gov Similarly, its structural similarity to known antimicrobial agents suggests its potential as a scaffold for new antibiotics or antifungals. jocpr.com
Pharmaceutical Intermediates: The compound is a prime candidate to serve as a key building block in the synthesis of future active pharmaceutical ingredients (APIs). Its role would be analogous to that of other imidazole-5-carboxylates in the production of established drugs. jocpr.com
Industrial Materials: The ability of the imidazole carboxylate structure to coordinate with metal ions opens the door to creating new materials. researchgate.net These could include fluorescent sensors, catalysts, or specialty polymers, translating its chemical properties into industrial applications. researchgate.netchemimpex.com
Table 2: Translational Potential of this compound
| Application Area | Potential Product | Rationale based on Analogs | Reference |
|---|---|---|---|
| Therapeutics | Anticancer Drugs | Analogs act as potent microtubule targeting agents. | nih.gov |
| Therapeutics | Antimicrobial Agents | Related nitroimidazole structures show antimicrobial activity. | jocpr.com |
| Pharmaceuticals | API Intermediate | Related structures are key intermediates for drugs like Olmesartan. | jocpr.com |
| Industrial Materials | Fluorescent Polymers/Sensors | Related dicarboxylates form fluorescent coordination polymers. | researchgate.net |
| Industrial Materials | Nonlinear Optical Materials | Benzimidazole-carboxylate analogs show potential NLO properties. | acs.org |
Interdisciplinary Research Opportunities
The future development of this compound and its derivatives will benefit significantly from interdisciplinary collaboration.
Medicinal Chemistry and Biology: Joint efforts between synthetic chemists and biologists are essential to unlock the therapeutic potential of this scaffold. chemscene.com Chemists can create libraries of novel derivatives which can then be screened by biologists for activity against a wide array of targets, including cancer cell lines, bacteria, and fungi. nih.gov
Materials Science and Chemistry: Collaborations between materials scientists and chemists could lead to the design and synthesis of novel functional materials. By using this compound as a ligand, researchers could create new MOFs or polymers and characterize their electronic, optical, and catalytic properties for applications in electronics and sensor technology. researchgate.netacs.org
Pharmacology and Chemical Biology: For any bioactive derivatives discovered, pharmacologists and chemical biologists can work together to elucidate their mechanisms of action. nih.gov Understanding how these molecules interact with biological targets at a molecular level is crucial for optimizing their therapeutic profiles.
Chemical Engineering and Process Chemistry: To translate laboratory discoveries into viable products, collaboration with chemical engineers is vital. They can help develop and scale up cost-effective and sustainable manufacturing processes for the parent compound and its high-value derivatives, ensuring that promising research can lead to real-world applications. jocpr.com
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 2-methyl-1H-imidazole-5-carboxylate?
Answer:
The compound is typically synthesized via esterification or condensation reactions. For example, analogous imidazole esters (e.g., ethyl 2-methyl-1H-imidazole-5-carboxylate) are prepared by reacting the carboxylic acid derivative with an alcohol (e.g., methanol) under acid catalysis . Key steps include refluxing in anhydrous conditions to avoid hydrolysis and using catalysts like sulfuric acid. Post-synthesis purification via column chromatography or recrystallization is critical to achieving high purity (>95%) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm the imidazole ring structure and ester group. For example, the methyl ester group typically appears as a singlet near δ 3.8 ppm in H NMR .
- IR Spectroscopy: Stretching vibrations for C=O (ester) at ~1700 cm and N-H (imidazole) at ~3100 cm are diagnostic .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]) validate the molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while avoiding protic solvents prevents ester hydrolysis .
- Catalyst Screening: Transition-metal-free conditions (e.g., base-promoted cyclization) reduce side reactions and improve sustainability .
- Temperature Control: Lower temperatures (~0–5°C) minimize decomposition, while reflux conditions accelerate esterification .
- In Situ Monitoring: Techniques like TLC or HPLC track reaction progress to optimize quenching times .
Advanced: How should researchers resolve discrepancies in reported physical or spectral data (e.g., melting points or NMR shifts)?
Answer:
- Cross-Validation: Compare data with authoritative sources like NIST Chemistry WebBook or peer-reviewed studies. For example, conflicting melting points may arise from polymorphic forms or impurities .
- Purity Assessment: Use elemental analysis (e.g., CHNS) or HPLC to confirm compound homogeneity. Impurities like unreacted starting materials can skew results .
- Crystallography: Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation and resolves ambiguities in spectroscopic assignments .
Advanced: What role does this compound play in designing bioactive molecules?
Answer:
The compound serves as a versatile building block for:
- Heterocyclic Derivatives: It can be functionalized at the imidazole ring (e.g., alkylation, sulfonation) to create analogs with enhanced bioactivity .
- Pharmacophores: Substitutions at the 2-methyl or ester groups are explored in antitumor or antimicrobial agents. For example, benzimidazole-triazole hybrids show promise in enzyme inhibition .
- Coordination Chemistry: The imidazole nitrogen can act as a ligand for metal complexes studied in catalysis or imaging .
Basic: What purification strategies are recommended for this compound?
Answer:
- Recrystallization: Use solvents like ethanol or ethyl acetate to remove polar impurities.
- Flash Chromatography: Employ silica gel with gradients of ethyl acetate/hexane to separate non-polar byproducts .
- HPLC: For high-purity requirements (>99%), reverse-phase HPLC with acetonitrile/water is effective .
Advanced: How should stability issues during storage be mitigated?
Answer:
- Storage Conditions: Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .
- Light Sensitivity: Amber vials or foil wrapping reduce photodegradation, especially for nitro or carbonyl derivatives .
- Moisture Control: Use desiccants like silica gel in storage environments .
Advanced: How is crystallographic data (e.g., SHELX) utilized to confirm molecular structure?
Answer:
- Data Collection: Single-crystal X-ray diffraction provides atomic coordinates. SHELXL refines the structure by minimizing residuals (R-factors) .
- Validation: Compare bond lengths/angles with similar imidazole derivatives in the Cambridge Structural Database (CSD).
- Visualization: Software like Mercury generates 3D models to verify stereochemistry and packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
